2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid

Overview

Description

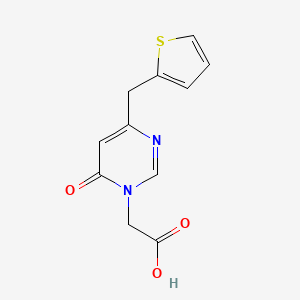

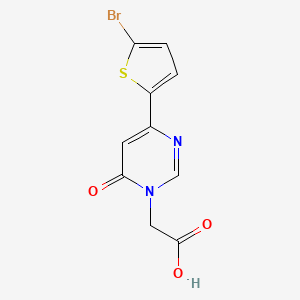

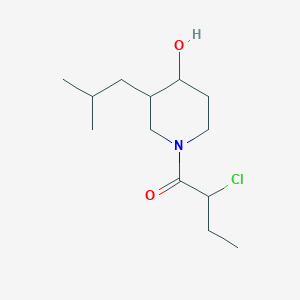

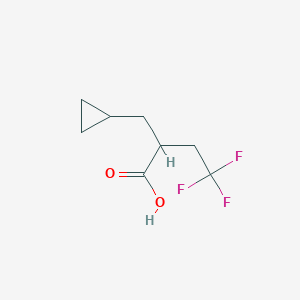

The compound “2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid” is a complex organic molecule that contains a cyclopropyl group and a trifluorobutanoic acid group . The cyclopropyl group is a three-membered carbon ring, while the trifluorobutanoic acid group is a four-carbon chain with three fluorine atoms attached to the terminal carbon .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling , which is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . Another method could involve the use of cyclopropane synthesis .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, it might participate in Suzuki-Miyaura coupling reactions, which are commonly used for forming carbon-carbon bonds . Additionally, it could undergo reactions typical of cyclopropanes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, cyclopropane-containing compounds often have unique chemical properties due to the strain in the three-membered ring . Trifluorobutanoic acid, on the other hand, would likely contribute to the compound’s acidity and reactivity .

Scientific Research Applications

Environmental Degradation and Impact

- Microbial Degradation of Polyfluoroalkyl Chemicals : Studies have focused on the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the microbial degradation pathways that result in persistent perfluoroalkyl acids (PFAAs). This research underscores the importance of understanding the environmental fate of such chemicals, including potential precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives (Liu & Avendaño, 2013).

Toxicity and Health Impacts

- Developmental Toxicity of Perfluoroalkyl Acids : A review of the developmental toxicity associated with perfluoroalkyl acids, such as PFOS and PFOA, has shown the need for further research to understand the hazards these compounds may pose, suggesting a parallel interest in the toxicological profiles of similar substances (Lau, Butenhoff, & Rogers, 2004).

Analytical and Degradation Studies

- Degradation Processes of Nitisinone : While focusing on nitisinone (NTBC), this study illuminates the analytical approaches to studying the stability and degradation pathways of complex chemicals, offering methods potentially applicable to studying 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid and its derivatives (Barchańska et al., 2019).

Environmental Persistence and Human Exposure

- Human Exposure to PFAS Through Drinking Water : Investigates the widespread use of PFAS and their detection in drinking water, emphasizing the need for monitoring and understanding the human health risks associated with exposure to such chemicals, which could extend to concerns about other similar compounds (Domingo & Nadal, 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(cyclopropylmethyl)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c9-8(10,11)4-6(7(12)13)3-5-1-2-5/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVDEAYUEJXVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.